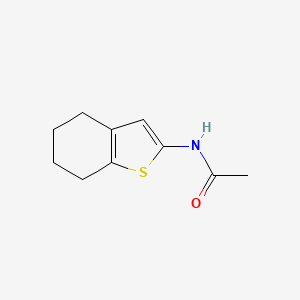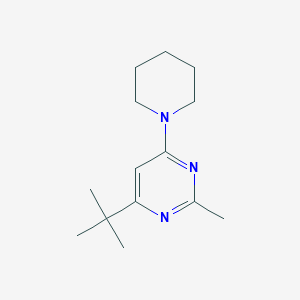![molecular formula C14H17NO3 B6496577 methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2323033-59-4](/img/structure/B6496577.png)
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrolidines and is widely used in the pharmaceutical and chemical industry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and is used as a building block for the synthesis of drugs. MPC is a key intermediate in the synthesis of several drugs, including anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents.
Applications De Recherche Scientifique
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, such as anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used to study the effects of various drugs on various biological systems, including the central nervous system, cardiovascular system, and endocrine system.
Mécanisme D'action
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition of reuptake leads to an increase in the availability of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in the activity of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been shown to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded by light or other environmental factors. However, it has limited solubility in water and is not very soluble in organic solvents.
Orientations Futures
Future research on methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate should focus on its potential applications in medicine. This includes exploring its potential use as an anti-anxiety, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer agent. Additionally, further research should be conducted to better understand its mechanism of action and its effects on the cardiovascular system. Other potential areas of research include the development of novel synthesis methods for this compound and the design of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is synthesized via a reaction between 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 4-methylphenylmethyl alcohol. The reaction is carried out in an aqueous solution at a temperature of 60-90°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid, and is completed in a few hours. The product is purified by recrystallization from acetonitrile.
Propriétés
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGXMRKNXCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile](/img/structure/B6496494.png)
![1-(3-chlorophenyl)-4-methyl-6-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496501.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496511.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496522.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B6496527.png)
![N-cyclohexyl-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496529.png)
![1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496533.png)
![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496540.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)